molecular formula C16H13FN2O2S B2982020 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 313661-96-0

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2982020
CAS No.: 313661-96-0
M. Wt: 316.35
InChI Key: BWVKQFFRJZWKIH-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and preclinical research. Compounds within this structural class have been investigated for a range of therapeutic applications, particularly targeting the central nervous system. Structural analogs of this compound, specifically substituted 2-aminobenzothiazoles, are documented in patent literature for the treatment of neurological conditions such as Alzheimer's disease and Parkinson's disease . The benzothiazole core is a privileged scaffold in drug discovery, often associated with the ability to interact with a variety of biological targets. Furthermore, related compounds are being explored in the field of pain research, where similar molecules function as dual inhibitors of key enzymes involved in pain and inflammation pathways, namely Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) . The incorporation of the 4-ethoxy substituent on the benzothiazole ring and the 4-fluoro group on the benzamide ring is a strategic modification that can fine-tune the compound's electronic properties, lipid solubility, and metabolic stability, thereby optimizing its pharmacokinetic profile for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVKQFFRJZWKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its benzothiazole core is known to interact with various biological targets, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer and anti-inflammatory agent .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide with analogous compounds:

Compound Name Core Structure Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Differences
This compound (Target) Benzothiazole 4-ethoxy, 2-(4-fluorobenzamide) C₁₆H₁₃FN₂O₂S 324.35 Reference compound for comparison.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide Benzothiazole 6-ethoxy, 2-(4-CF₃-benzamide) C₁₇H₁₃F₃N₂O₂S 366.36 Ethoxy at 6-position (vs. 4); trifluoromethyl (stronger electron-withdrawing) instead of fluorine. Higher lipophilicity and molecular weight.
4-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide Thiazole Ethyl-linked thiazole, 4-ethoxybenzamide C₂₀H₁₈FN₂O₂S 381.43 Thiazole (vs. benzothiazole) with ethyl spacer. Altered solubility and steric profile.
N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide Triazolinone Triazolinone core, 4-fluorobenzamide C₁₆H₁₁FN₄O₃ 326.29 Triazolinone (electron-deficient) replaces benzothiazole. May exhibit distinct hydrogen-bonding interactions.
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine Difluorophenyl, trifluoromethylphenoxy C₁₉H₁₂F₅N₂O₂ 404.31 Pyridine core with polyfluorinated substituents. Higher halogen content may improve metabolic stability.

Electronic and Functional Group Effects

  • Benzothiazole vs. Triazole/Triazolinone: The benzothiazole core in the target compound provides a rigid aromatic system with sulfur contributing to π-electron delocalization.
  • Substituent Position : The 4-ethoxy group on benzothiazole (target) vs. 6-ethoxy () alters steric hindrance and electronic distribution. 4-Substitution may favor planar interactions with biological targets, while 6-substitution increases bulk .
  • Fluorine vs.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs (). Absence of C=S (~1250 cm⁻¹) distinguishes it from thioamide derivatives .
  • NMR : The 4-fluorophenyl group in the target would show distinct ¹⁹F NMR shifts compared to trifluoromethyl analogs () .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. Its chemical formula is C16H13FN2O2SC_{16}H_{13}FN_2O_2S, with a molecular weight of approximately 316.35 g/mol. The presence of the fluorine atom is significant as it enhances the compound's biological activity and stability. The compound's structure can be represented as follows:

N 4 ethoxy 1 3 benzothiazol 2 yl 4 fluorobenzamide\text{N 4 ethoxy 1 3 benzothiazol 2 yl 4 fluorobenzamide}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzothiazole moiety can bind to various biological targets, inhibiting their activity. This interaction disrupts several biological pathways, which may lead to therapeutic effects such as:

  • Enzyme Inhibition : The compound is studied for its potential to inhibit enzymes involved in critical metabolic processes.
  • Anticancer Activity : Preliminary studies suggest it may act against cancer cell lines by interfering with cellular growth pathways.
  • Anti-inflammatory Effects : Its structural characteristics may contribute to anti-inflammatory properties.

Research Findings

Several studies have investigated the biological activities of this compound. Key findings include:

  • Anticancer Studies : In vitro tests have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial enzymes involved in folate synthesis has been highlighted as a key mechanism.
  • Inhibition of Enzymatic Activity : Studies have shown that this compound can act as a competitive inhibitor for enzymes like dihydropteroate synthase, crucial for bacterial survival.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamineBenzothiazole core with dimethyl substitutionAnticancer activity
N-(4-methylbenzo[d]thiazol-2-yl)-3-fluorobenzamideMethyl substitution on benzothiazoleAntimicrobial properties
N-(4-nitrobenzo[d]thiazol-2-yl)-4-fluorobenzamideNitro group enhancing reactivityAnti-inflammatory effects

Case Study 1: Anticancer Efficacy

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 value of 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively, indicating potent antimicrobial effects.

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